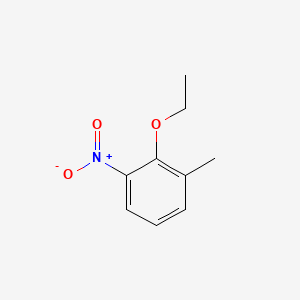

2-Ethoxy-3-nitrotoluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

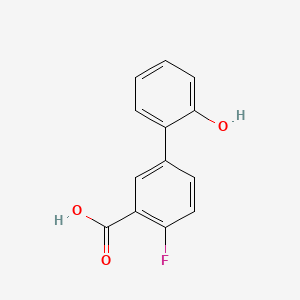

2-Ethoxy-3-nitrotoluene is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is used in various chemical reactions and has significant importance in the field of organic chemistry .

Chemical Reactions Analysis

The chemical reactions involving 2-Ethoxy-3-nitrotoluene are complex and involve multiple steps. For instance, reactions of nitrotoluene isomers involve isomerization of –NO2 to ONO, and C–NO2 bond dissociation .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxy-3-nitrotoluene include its molecular weight (181.19) and molecular formula (C9H11NO3) . Specific properties like melting point, boiling point, and density were not found in the searched resources.

Scientific Research Applications

Photocatalytic Reductive Transformations

“2-Ethoxy-3-nitrotoluene” can be used in the field of photocatalytic reductive transformations . The reductive transformations of organic nitro compounds are of great importance for the chemical industry. The products of these reactions, such as amines, are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .

Green Chemistry

The compound can be used in the development of more efficient, selective, and environmentally friendly reduction processes of nitro compounds . This is part of the broader field of “green” chemistry, which seeks to reduce the environmental impact of chemical processes .

Organic Synthesis

“2-Ethoxy-3-nitrotoluene” can be used in organic synthesis, particularly in photocatalytic methods . These processes, during which active sites appear under the action of light quanta, such as an electron and a hole, capable of initiating the transformation of substrate molecules, can occur under milder conditions, in many cases they have better selectivity .

Production of Amines

The compound can be used in the production of amines . Amines are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .

Nitration Studies

“2-Ethoxy-3-nitrotoluene” can be used in nitration studies . Nitration is a fundamental process in organic chemistry, and understanding its kinetics can help control the reaction better .

Industrial Applications

The compound has potential industrial applications due to its properties . It can be used in the production of various products, including nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and surfactants .

Safety and Hazards

properties

IUPAC Name |

2-ethoxy-1-methyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFRQLCKEVHCTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679259 |

Source

|

| Record name | 2-Ethoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1208074-91-2 |

Source

|

| Record name | 2-Ethoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid](/img/structure/B573100.png)

![Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate](/img/structure/B573101.png)

![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B573102.png)

![1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol](/img/structure/B573103.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B573105.png)

![7-Bromobenzo[d]isoxazol-3-amine](/img/structure/B573109.png)